molecular formula C15H20N2O4 B4280444 ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate

Cat. No.: B4280444
M. Wt: 292.33 g/mol
InChI Key: FBHUTRBNIFAIOJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a tetrahydrofuran ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes a reaction with formaldehyde and an amine to form the tetrahydro-2-furanylmethylamine.

    Amide Formation: This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include lactones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydrofuran ring and amide linkage are key structural features that influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the tetrahydrofuran ring and has different chemical properties and applications.

    Tetrahydro-2-furanylmethylamine: Does not contain the benzoate ester or amide linkage, making it less versatile in certain reactions.

    Benzocaine: A well-known local anesthetic that shares the benzoate ester but lacks the tetrahydrofuran and amide functionalities.

Properties

IUPAC Name

ethyl 4-(oxolan-2-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-14(18)11-5-7-12(8-6-11)17-15(19)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHUTRBNIFAIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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